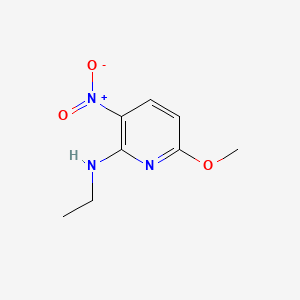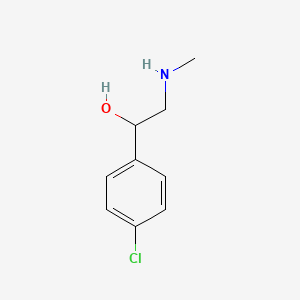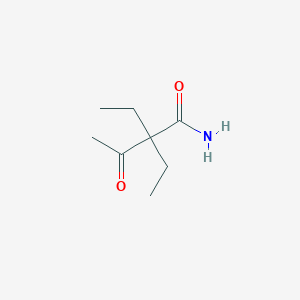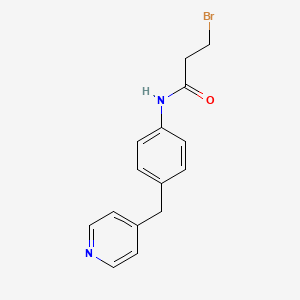
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, also known as 4-pyridin-4-ylmethyl-3-bromophenylpropionamide, is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. This compound is an analog of the widely used compound 3-bromo-4-hydroxycinnamic acid and has been found to have similar properties, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Copper-Mediated Oxidative Synthesis: This compound is utilized in copper-mediated aerobic oxidative synthesis, particularly in the formation of 3-bromo-imidazo[1,2-a]pyridines. This process, developed by Xiaoqiang Zhou et al., is significant for its tolerance to various functional groups and mild condition requirements (Zhou et al., 2016).
Bioconjugate Preparation
- Novel Bioconjugates Synthesis: G. Gasser et al. reported the synthesis of a novel azido derivative from 3-bromo-N,N-bis(pyridin-2-ylmethyl)propanamide for bioconjugate preparation. This includes its use in CuI-catalyzed cycloaddition, important for bioconjugation in peptide nucleic acid (PNA) monomers (Gasser et al., 2011).
Pharmaceutical Research
- Novel Antineoplastic Tyrosine Kinase Inhibitor Metabolism: Aishen Gong et al. studied the metabolism of flumatinib, a tyrosine kinase inhibitor. The study shows the importance of 3-bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide derivatives in understanding the metabolism of novel antineoplastic agents (Gong et al., 2010).
Molecular Interaction Studies
- Molecular Interactions Analysis: The interactions of 3-aminomethyl-pyridine derivatives, including this compound, with peroxovanadium(V) complexes were explored by Wen-Jin Xia et al. to understand substitution effects and reaction equilibrium. This highlights its role in studying molecular interactions (Xia et al., 2017).
Eigenschaften
IUPAC Name |
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-8-5-15(19)18-14-3-1-12(2-4-14)11-13-6-9-17-10-7-13/h1-4,6-7,9-10H,5,8,11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVXTGSVWABGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


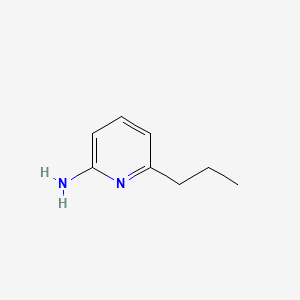
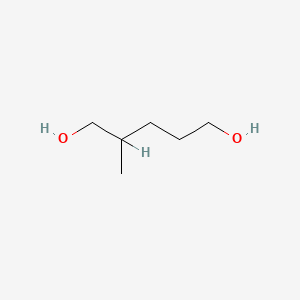
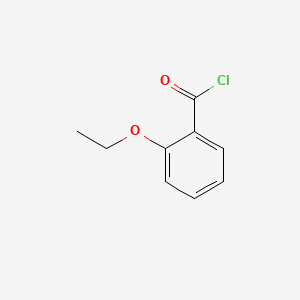

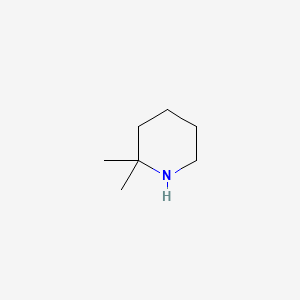


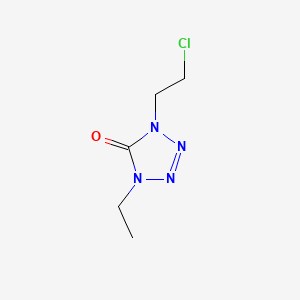
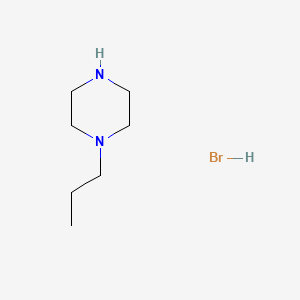
![2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol](/img/structure/B1364151.png)
